molecular formula C9H11NO3S B13637884 ethyl N-(benzenesulfonyl)carboximidate

ethyl N-(benzenesulfonyl)carboximidate

Cat. No.: B13637884
M. Wt: 213.26 g/mol
InChI Key: BDKZTFIMIAMXCF-CSKARUKUSA-N
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Description

Ethyl N-(benzenesulfonyl)carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is characterized by the presence of an ethyl group, a benzenesulfonyl group, and a carboximidate functional group. It is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(benzenesulfonyl)carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . . The reaction typically requires an acidic environment and an excess of alcohol to drive the formation of the desired imidate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of the Pinner reaction can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(benzenesulfonyl)carboximidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically requires water and an acid catalyst.

    Aminolysis: Involves the use of amines or ammonia.

    Chapman Rearrangement: Requires thermal conditions to facilitate the intramolecular migration of the aryl group.

Major Products Formed

    Esters: Formed through hydrolysis.

    Amidines: Formed through aminolysis.

    Amides: Formed through the Chapman rearrangement.

Mechanism of Action

The mechanism of action of ethyl N-(benzenesulfonyl)carboximidate involves its reactivity as an electrophile. It can undergo addition reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in the synthesis of benzenesulfonamide derivatives, it acts as a precursor that undergoes further chemical transformations .

Comparison with Similar Compounds

Ethyl N-(benzenesulfonyl)carboximidate can be compared with other carboximidates and benzenesulfonamide derivatives:

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Biological Activity

Ethyl N-(benzenesulfonyl)carboximidate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and relevant case studies.

Overview of this compound

This compound belongs to the class of carboximidates, which are known for their utility in organic synthesis and biological applications. The compound features a benzenesulfonyl group that enhances its reactivity and biological profile.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many carboximidates have shown significant efficacy against various bacterial strains. For instance, studies have reported that certain derivatives demonstrate minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antitumor Properties : Some derivatives have been evaluated for their ability to inhibit tumor cell proliferation. Specific compounds have been noted to affect key signaling pathways involved in cancer progression, such as the STAT3 pathway .
  • Anti-inflammatory Effects : There is growing evidence that carboximidates can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with ethyl carbamate under basic conditions. This method allows for the efficient formation of the desired imidate structure while minimizing by-products.

1. Antimicrobial Evaluation

In a recent study, a series of carboximidates, including this compound, were tested against Gram-positive and Gram-negative bacteria. The results indicated potent antimicrobial activity with MIC values as low as 0.9 µg/mL for certain derivatives, suggesting their potential as new antimicrobial agents .

2. Antitumor Activity

Another investigation focused on the antitumor properties of carboximidate derivatives. Compounds were screened against various cancer cell lines, with some exhibiting IC50 values lower than standard chemotherapeutic agents like etoposide. The mechanism of action was linked to the inhibition of topoisomerase II activity, crucial for DNA replication in cancer cells .

Data Summary

Biological Activity Tested Compound MIC/IC50 Value Reference
AntimicrobialThis compound0.9 µg/mL
AntitumorVarious derivatives< 2.5 µM
Anti-inflammatoryRelated compoundsNot specified

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

ethyl (1E)-N-(benzenesulfonyl)methanimidate

InChI

InChI=1S/C9H11NO3S/c1-2-13-8-10-14(11,12)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+

InChI Key

BDKZTFIMIAMXCF-CSKARUKUSA-N

Isomeric SMILES

CCO/C=N/S(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCOC=NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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